Ethyl imidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Ethyl imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis due to their unique structural characteristics .
Mechanism of Action
Target of Action
Ethyl imidazo[1,2-a]pyridine-6-carboxylate is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, their primary targets are likely to be key proteins or enzymes involved in the survival and replication of these bacteria.
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives interact with their targets, leading to changes that inhibit the growth and replication of the bacteria
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the survival and replication of MDR-TB and XDR-TB . The compound may interfere with these pathways, leading to downstream effects that inhibit the growth and replication of the bacteria .
Pharmacokinetics
Other imidazo[1,2-a]pyridine derivatives have shown pharmacokinetic and safety profiles compatible with once-daily dosing
Result of Action
The result of the action of this compound is the inhibition of the growth and replication of MDR-TB and XDR-TB . This leads to a reduction in the bacterial load, contributing to the treatment of these infections .
Biochemical Analysis
Cellular Effects
Some imidazo[1,2-a]pyridines have shown cytotoxic activity . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[1,2-a]pyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of imidazo[1,2-a]pyridines can change over time .
Dosage Effects in Animal Models
Some imidazo[1,2-a]pyridines have shown significant effects at different dosages .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to interact with various enzymes and cofactors .
Transport and Distribution
Imidazo[1,2-a]pyridines are known to interact with various transporters and binding proteins .
Subcellular Localization
Some imidazo[1,2-a]pyridines are known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic or basic conditions. This reaction forms the imidazo[1,2-a]pyridine core, which is then esterified to produce the final compound . Various methods such as multicomponent reactions, oxidative coupling, and tandem reactions have been employed to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of green chemistry principles, such as metal-free catalysis and aqueous synthesis, has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[1,2-a]pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Oxone, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, alkylating agents
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl imidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine-2-carboxylate
- Imidazo[1,2-a]pyridine-3-carboxylate
- Imidazo[1,2-a]pyridine-5-carboxylate
Uniqueness
Ethyl imidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the ethyl ester group at the 6-position enhances its lipophilicity and membrane permeability, making it more effective in certain biological assays .
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-9-11-5-6-12(9)7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPESMSWFRPZADJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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